molecular formula C4H6O6 B085755 Mesotartaric acid CAS No. 147-73-9

Mesotartaric acid

Cat. No. B085755
CAS RN: 147-73-9
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-XIXRPRMCSA-N
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Description

Mesotartaric acid is a 2,3-dihydroxybutanedioic acid that has a meso configuration . It is an achiral compound that has chiral centers . The molecular formula of Mesotartaric acid is C4H6O6 .


Synthesis Analysis

The synthesis of Mesotartaric acid involves a dismutation by which the tartaric acids are oxidized by DPN to oxaloglycolic acid . This process is followed by a DPNH-requiring reductive decarboxylation which results in the formation of glyceric acid .


Molecular Structure Analysis

Mesotartaric acid has two stereocenters . The molecule has a plane of symmetry and is therefore achiral, despite the fact that it has two chirality centers . The symmetry plane cuts through the C2–C3 bond, making one half of the molecule a mirror image of the other half .


Chemical Reactions Analysis

Tartaric acid and its derivatives have been applied in various chromatographic separation methods, such as HPLC, GC, and TLC . The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in an achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .


Physical And Chemical Properties Analysis

Mesotartaric acid has a density of 1.9±0.1 g/cm3, a boiling point of 399.3±42.0 °C at 760 mmHg, and a molar refractivity of 26.7±0.3 cm3 . It also has a polar surface area of 115 Å2 and a molar volume of 79.6±3.0 cm3 .

Scientific Research Applications

  • Glass-Ionomer Dental Cements : Mesotartaric acid has been examined in the context of glass-ionomer dental cements, where it is compared with (+)-tartaric acid. While (+)-tartaric acid reacts rapidly with glass and enhances the formation of aluminum polyacrylate in the cement, mesotartaric acid, though rapidly forming calcium tartrate, does not enhance the rate of aluminum polyacrylate formation, thus merely suppressing the setting process of the cement (Nicholson et al., 1988).

  • Magneto-Optical Properties : Research has shown that mesotartaric acid, as a meso molecule, exhibits different Faraday rotations compared to its chiral diastereoisomers. This property has implications in the field of chemical physics (Ruchon et al., 2005).

  • Glass-Ionomer Cement Properties : Another study on glass-ionomer cements found that the meso-isomer of tartaric acid adversely affects cement strength, in contrast to its optically active isomers and the racemic mixture, which are effective as accelerators (Crisp et al., 1979).

  • Liquid Crystal Research : Mesotartaric acid has been involved in the study of double hydrogen bonded liquid crystals, showing interesting properties such as optical shuttering action, which could have applications in light modulation and display devices (Vijayakumar & Madhu Mohan, 2009).

  • Optical Activity Studies : A study involving mesotartaric acid and its enantiomers focused on the optical activity and Faraday rotation, revealing differences in the Faraday rotations of the chiral and meso forms of tartaric acid (Kula et al., 2008).

  • Biocompatibility and Drug Carriers : Mesotartaric acid modified chiral mesoporous silica nanoparticles have been investigated as drug carriers, focusing on their structure, wettability, degradation, bio-adhesion, and biocompatibility. These studies highlight the potential of mesotartaric acid in pharmaceutical applications (Hu et al., 2020).

  • Crystal Engineering and Stereochemistry : The crystallisation of copper tartrate with mesotartaric acid has been explored, investigating the crystal structures and physical properties of the resulting materials. This research provides insights into the potential industrial or medical applications of these materials (Kremer & Englert, 2019).

  • Phytochemistry : Mesotartaric acid has been identified as a major hydroxycinnamic acid derivative in the barren sprouts of Equisetum arvense, serving as a marker compound for this plant (Veit et al., 1991).

Safety And Hazards

When handling Mesotartaric acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Future research directions could include providing a reference for the analysis of the complete biosynthetic pathway of grape tartaric acid, thereby enabling precise regulation of tartaric acid .

properties

IUPAC Name

(2R,3S)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2+
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InChI Key

FEWJPZIEWOKRBE-XIXRPRMCSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

Record name TARTARIC ACID
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DSSTOX Substance ID

DTXSID60883336
Record name meso-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], White crystalline powder; [Alfa Aesar MSDS], WHITE CRYSTALLINE POWDER.
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Flash Point

210 °C c.c.
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Solubility

Solubility in water, g/l at 20 °C: 1400 (very soluble)
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Density

Relative density (water = 1): 1.79
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Product Name

Mesotartaric acid

CAS RN

147-73-9, 133-37-9, 815-84-9, 5990-63-6
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Record name Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-
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Record name TARTARIC ACID, MESO-
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Melting Point

206 °C
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Synthesis routes and methods I

Procedure details

Thus free maleic acid is reacted in aqueous solution with hydrogen peroxide in the presence of alkali tungstates or molybdates, the intermediate epoxysuccinic acid formed hydrolyzed by boiling and then the racemic acid formed crystallized out of the hydrolysis solution, see Church and Blumberg, "Ind. Eng. Chem.", Vol. 43 (8) pages 1780 to 1786. The mother liquor of the racemic acid crystallization is again returned into the reaction step.
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Synthesis routes and methods II

Procedure details

After approximately 6 hours of boiling a small amount of solids appeared. 1H-NMR and IR analysis showed this solid to be primarily sodium oxalate, a tartaric acid degradation product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
478
Citations
GA Bootsma, JC Schoone - Acta Crystallographica, 1967 - scripts.iucr.org
… The object of this investigation was to determine the conformation of the mesotartaric acid molecule in several crystal modifications. Moreover, the structure determinations of these …
Number of citations: 80 scripts.iucr.org
HGM De Wit, JA Bouwstra, JG Blok… - The Journal of …, 1983 - aip.scitation.org
… For mesotartaric acid monohydrate we follow the remark of Bootsma and Schoone, using … A remark must be made on mesotartaric acid. The values reported in Table I are found by …
Number of citations: 32 aip.scitation.org
LD Kohn, WB Jakoby - Methods in Enzymology, 1966 - Elsevier
Publisher Summary This chapter discusses the determination of L- and mesotartaric acid dehydrogenase (crystalline). The reaction can be measured spectrophotometrically by …
Number of citations: 6 www.sciencedirect.com
PG Scholefield - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… None of the carboxylic acids tested as potential inhibitors ofDLmalate oxidation were found to inhibit mesotartaric acid oxidation in pigeon-liver extracts. Similarly, addition of …
Number of citations: 17 www.ncbi.nlm.nih.gov
GA Bootsma, JC Schoone - Acta Crystallographica, 1964 - scripts.iucr.org
… Laboratorium veer Kristalchemie, Rijksuniversiteit, Utrecht, The Netherlands (Received 16 September 1963) Four different modifications of mesotartaric acid were evaporating a …
Number of citations: 4 scripts.iucr.org
LD Kohn, WB Jakoby - Journal of Biological Chemistry, 1968 - ASBMB
… The formation of glyceric acid from either L( +)- or mesotartaric acid by Pseudomonas pufida and Pseudomonas acidouorans involves a dismutation by which the tartaric acids are …
Number of citations: 60 www.jbc.org
NA Milas, PF Kurz, WP Anslow Jr - Journal of the American …, 1937 - ACS Publications
… Sussman,4 a yield of 4.65% of mesotartaric acid was obtained. In another experiment in … mesotartaric acid was 9% of the total maleic acidused. The calcium salt of the mesotartaric acid …
Number of citations: 52 pubs.acs.org
DA Everest, JV Martin - Analyst, 1957 - pubs.rsc.org
… The chromatographically separated thorium is determined absorptiometrically with APANS [l-(o-arsonophenylazo)-2-naphthol-3 : 6-disulphonic acid], mesotartaric acid being used as a …
Number of citations: 13 pubs.rsc.org
K Kato, K Yoshida, H Tsukamoto - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
… mesotartaric acid from the Rf value. According to this method, it is assumed that pyranose and furanose types of glucuronide yield tartronic acid and mesotartaric acid … mesotartaric acid …
Number of citations: 4 www.jstage.jst.go.jp
E Wong, RJ Rossiter - Canadian Journal of Medical Sciences, 1951 - cdnsciencepub.com
… Additional evidence for the importance of the spatial configuration of such an hydroxyl group is the finding that mesotartaric acid (IX) was a stronger inhibitor than L-tartaric acid (VIII). D-…
Number of citations: 15 cdnsciencepub.com

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